
4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone
Overview
Description
4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone is a chemical compound with the molecular formula C16H22O3. It is known for its unique structure, which includes a dioxane ring and a butyrophenone moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves the reaction of 4-phenylbutan-2-one with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the mixture is refluxed for several hours. The product is then purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzenamine: Contains an amine group instead of a ketone.
Uniqueness
4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone is unique due to its specific combination of a dioxane ring and a butyrophenone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Overview of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone
This compound is a chemical compound that belongs to the class of butyrophenones, which are known for their diverse biological activities. This compound is structurally characterized by a butyrophenone backbone with a dimethyl-dioxane substituent, which may influence its pharmacological properties.
The biological activity of butyrophenones generally involves interaction with neurotransmitter receptors. Many compounds in this class act as antagonists at dopamine D2 receptors, which is significant in the treatment of psychiatric disorders such as schizophrenia. The presence of the dioxane moiety in this specific compound may modulate its receptor affinity and selectivity.
Pharmacological Effects
- Antipsychotic Activity : Similar compounds have demonstrated efficacy in reducing psychotic symptoms by blocking dopamine receptors in the brain.
- Antidepressant Effects : Some studies suggest that butyrophenones may also exhibit antidepressant properties through modulation of serotonin pathways.
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, possibly linked to inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activities of related butyrophenones:
- Dopamine Receptor Binding : A study demonstrated that derivatives of butyrophenones showed varying affinities for D2 dopamine receptors, impacting their therapeutic efficacy in treating psychosis .
- Neuroprotective Effects : Research indicated that certain butyrophenone analogs could protect neuronal cells from oxidative stress, suggesting a potential role in neurodegenerative diseases .
- In Vivo Studies : Animal models have shown that compounds with similar structures can reduce anxiety-like behaviors and improve cognitive functions, supporting their use in neuropsychiatric conditions .
Data Table: Biological Activities
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-phenylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-16(2)11-18-15(19-12-16)10-6-9-14(17)13-7-4-3-5-8-13/h3-5,7-8,15H,6,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFZEQOBIXFPMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645898 | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-40-5 | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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